
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound with the molecular formula C₇H₁₈O₃Si₃ and a molecular weight of 234.473 g/mol . It is also known by other names such as cyclotrisiloxane, ethenylpentamethyl, and 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane . This compound is part of the siloxane family, which is characterized by silicon-oxygen bonds.
Métodos De Preparación
The synthesis of 2-ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of vinyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-2 atm. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone to form silanols and siloxanes.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) to produce silanes.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form different siloxane derivatives.
Aplicaciones Científicas De Investigación
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced siloxane polymers and materials.
Biology: The compound is utilized in the development of biocompatible materials for medical devices.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: The compound is employed in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound allow it to form stable complexes with other molecules, facilitating its use in various applications. The pathways involved include the formation of siloxane networks and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane can be compared with other similar compounds such as:
2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane: Lacks the ethenyl group, making it less reactive in certain applications.
2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane: Another name for the same compound, highlighting its structural features.
This compound’s unique combination of vinyl and siloxane groups makes it particularly valuable in the synthesis of specialized materials and in various industrial applications.
Propiedades
Número CAS |
18395-32-9 |
|---|---|
Fórmula molecular |
C7H18O3Si3 |
Peso molecular |
234.47 g/mol |
Nombre IUPAC |
2-ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C7H18O3Si3/c1-7-13(6)9-11(2,3)8-12(4,5)10-13/h7H,1H2,2-6H3 |
Clave InChI |
QKUBKYWIBHFWCE-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


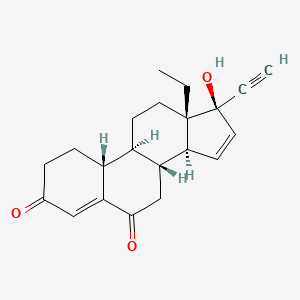
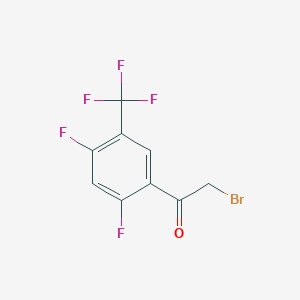
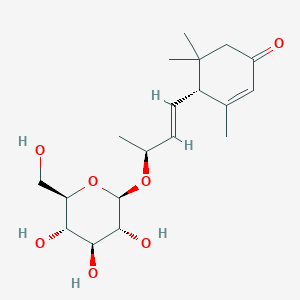
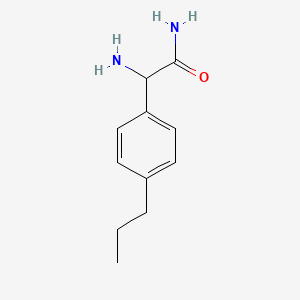
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)

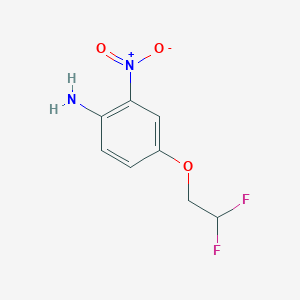
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
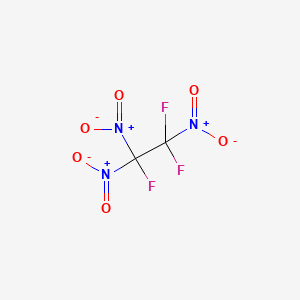
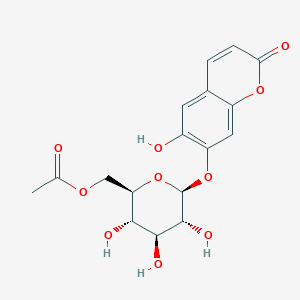
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
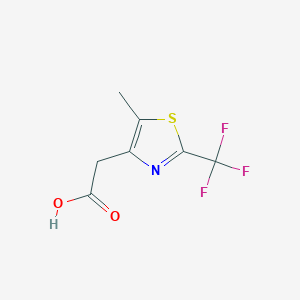

amino}butanoic acid](/img/structure/B13433266.png)
